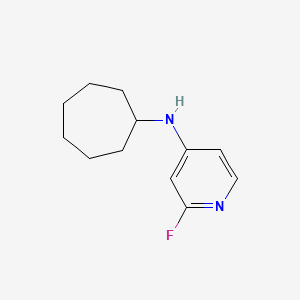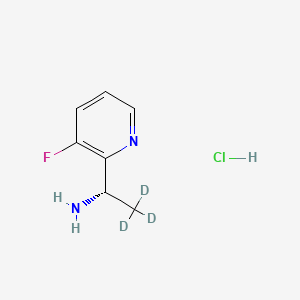
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is a deuterated derivative of a fluorinated pyridine compound. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered metabolic pathways. This compound is of interest in various fields, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and deuterated ethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the incorporation of protium (H) instead of deuterium (D).
Catalysts and Reagents: Common reagents include deuterated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring or the amine group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like Pd/C or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, leading to altered biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(3-Fluoropyridin-2-yl)ethylamine: The non-deuterated version of the compound.
(S)-1-(3-Chloropyridin-2-yl)ethylamine: A similar compound with a chlorine atom instead of fluorine.
(S)-1-(3-Bromopyridin-2-yl)ethylamine: A brominated analog.
Uniqueness
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance its stability and alter its metabolic pathways. This makes it particularly valuable in research settings where these properties are advantageous.
Eigenschaften
Molekularformel |
C7H10ClFN2 |
|---|---|
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
(1S)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1/i1D3; |
InChI-Schlüssel |
MPEHHZCSUKROFX-CEXUAIMXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H](C1=C(C=CC=N1)F)N.Cl |
Kanonische SMILES |
CC(C1=C(C=CC=N1)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)

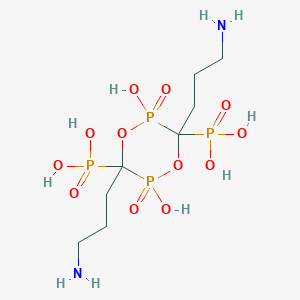
![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
![5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13437511.png)
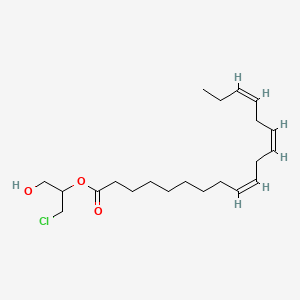
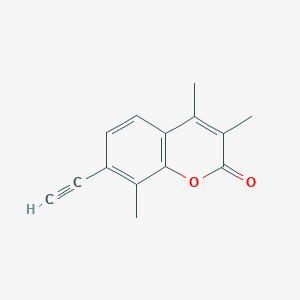

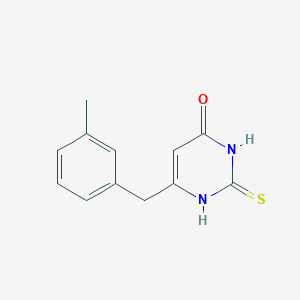
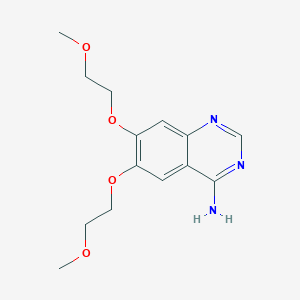
![N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
